molecular formula C14H17F2NO5S B7353177 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid

2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid

Cat. No. B7353177
M. Wt: 349.35 g/mol
InChI Key: TYVXANQHGCRSAU-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation. Activation of PPARδ by this compound A leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, glucose metabolism, and inflammation. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to improved insulin sensitivity and glucose uptake. Additionally, this compound A has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A is its selectivity for PPARδ, which reduces the potential for off-target effects. Additionally, this compound A has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of this compound A is its relatively low potency compared to other PPARδ agonists.

Future Directions

There are several future directions for research on 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, as well as its use in the prevention and treatment of cancer and autoimmune diseases. Additionally, further studies are needed to investigate the potential side effects of this compound A and its long-term safety profile. Finally, the development of more potent analogs of this compound A could lead to the development of more effective drugs for the treatment of various diseases.

Synthesis Methods

2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A is synthesized through a multi-step process involving the reaction of 2-bromo-2-methylpropionic acid with cyclopentylmagnesium bromide, followed by the reaction with 2-(difluoromethoxy)phenylsulfonyl chloride. The resulting compound is then subjected to hydrolysis to obtain this compound A.

Scientific Research Applications

2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A has been studied extensively in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and reduce inflammation in animal models. Additionally, this compound A has been found to modulate the immune system and reduce the severity of autoimmune diseases in animal models.

properties

IUPAC Name

2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5S/c15-14(16)22-11-3-1-2-4-12(11)23(20,21)17-10-6-5-9(7-10)8-13(18)19/h1-4,9-10,14,17H,5-8H2,(H,18,19)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVXANQHGCRSAU-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)NS(=O)(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)O)NS(=O)(=O)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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